2-Ethyl-5-(morpholino(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
2-ethyl-5-[morpholin-4-yl-(4-nitrophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4S/c1-2-13-18-17-21(19-13)16(23)15(27-17)14(20-7-9-26-10-8-20)11-3-5-12(6-4-11)22(24)25/h3-6,14,23H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUZPRNBDHEBLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCOCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of thiazolo[3,2-b][1,2,4]triazole derivatives are heavily influenced by substituents at the 5-position. Key analogues include:
Key Observations :
- Electron-Withdrawing Groups : The 4-nitrophenyl group in the target compound increases polarity and may enhance binding to charged biological targets compared to fluorophenyl or alkyl groups .
- Heterocyclic Moieties : Morpholine and piperazine substituents improve water solubility, whereas furan or thiadiazole groups may enhance π-π stacking interactions .
- Bioactivity Trends: Fluorinated derivatives (e.g., 3c in ) show anticonvulsant activity, while hydrazono-thiadiazole derivatives (e.g., ) exhibit anticancer properties.
Spectral and Analytical Data
- ¹H/¹³C NMR: The target’s nitro group would deshield adjacent protons, causing distinct δ ~8.0–8.5 ppm aromatic signals, contrasting with fluorophenyl (δ ~7.0–7.5 ppm) or morpholino (δ ~3.5–4.0 ppm) environments .
- LCMS (ESI+) : Molecular ion peaks for nitro-substituted compounds are typically [M+H]⁺ at m/z ~431, compared to m/z 375–428 for fluorinated or heterocyclic analogues .
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